molecular formula C6H8IN B1290632 Aniline hydroiodide CAS No. 45497-73-2

Aniline hydroiodide

Cat. No.: B1290632
CAS No.: 45497-73-2
M. Wt: 221.04 g/mol
InChI Key: KFQARYBEAKAXIC-UHFFFAOYSA-N
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Description

Aniline hydroiodide, also known as anilinium iodide, is a chemical compound with the molecular formula C6H8IN. It is formed by the reaction of aniline (C6H7N) with hydroiodic acid (HI). This compound is typically found as a crystalline powder that can range in color from white to orange to green. This compound is soluble in water and is used in various chemical applications due to its unique properties.

Mechanism of Action

Target of Action

Aniline hydroiodide, also known as phenylamine or aminobenzene, is an organic compound that primarily targets the aromatic amine group . This group plays a crucial role in many chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The primary targets of this compound are therefore the molecules and structures that interact with the aromatic amine group.

Mode of Action

This compound interacts with its targets through a variety of chemical reactions. One of the key interactions is the electrophilic aromatic substitution, where this compound acts as a nucleophile, donating electron density to an electrophile . Another important interaction is the nucleophilic aromatic substitution, where this compound acts as a nucleophile, replacing a leaving group on an aromatic ring .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it is involved in the synthesis of diverse N,N′-disubstituted guanidines, which are important in various biological functions . This compound also participates in the formation of indoles, which are key components in many natural products and pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound can be absorbed into the body via inhalation, ingestion, or skin contact . Once absorbed, it is distributed throughout the body, primarily targeting the aromatic amine group. This compound is metabolized in the body, with N-acetyl-4-aminophenol being a major metabolite . The elimination rates of this compound and its metabolites are generally rapid .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it can lead to the formation of new C-N bonds . Additionally, this compound can result in the formation of diverse guanidines, which have various biological functions . It can also lead to the production of indoles, which are key components in many natural products and pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the majority of this compound that is released into the environment comes from industries that produce it or use it to make other chemicals . Natural forest fires may also release small amounts of this compound into the environment . These environmental factors can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline hydroiodide can be synthesized by reacting aniline with hydroiodic acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of aniline to this compound. The general reaction is as follows: [ \text{C}_6\text{H}_7\text{N} + \text{HI} \rightarrow \text{C}_6\text{H}_8\text{IN} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of hydroiodic acid and aniline. The reaction is conducted in a reactor where aniline is gradually added to hydroiodic acid under stirring. The temperature is maintained at a specific range to optimize the yield and purity of the product. After the reaction is complete, the product is filtered, washed, and dried to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Aniline hydroiodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced back to aniline under specific conditions.

    Substitution: The iodide ion in this compound can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products can include nitro compounds or quinones.

    Reduction: The major product is aniline.

    Substitution: Products vary based on the nucleophile used, such as phenylamine derivatives.

Scientific Research Applications

Aniline hydroiodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other aniline derivatives.

    Biology: It is utilized in the study of enzyme interactions and as a model compound in biochemical assays.

    Medicine: Aniline derivatives have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

    Aniline hydrochloride (C6H8ClN): Similar in structure but contains a chloride ion instead of an iodide ion.

    Aniline sulfate (C6H8N2O4S): Contains a sulfate group, leading to different chemical properties.

    Phenylamine (C6H7N): The parent compound of aniline hydroiodide, lacking the iodide ion.

Uniqueness: this compound is unique due to the presence of the iodide ion, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific chemical reactions where iodide ions play a crucial role.

Properties

IUPAC Name

aniline;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQARYBEAKAXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963395
Record name Aniline--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45497-73-2
Record name Benzenamine, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45497-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline hydroiodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136504
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Record name Aniline--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anilinium iodide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.110
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the stability of Aniline Hydroiodide in the context of these reactions?

A2: While the provided research doesn't focus on the independent properties of this compound, it highlights its presence as a byproduct in reactions with AsI₃ and Aniline. Notably, the AsI₃ and Aniline adducts tend to decompose into Arsenic Dianilidoiodide and this compound, suggesting a relative stability of this compound under those specific conditions. [] Further research focusing specifically on this compound would be needed to fully understand its stability profile.

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